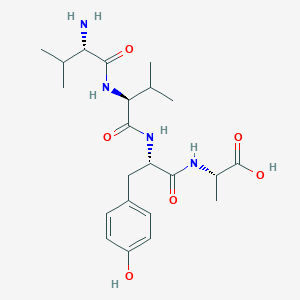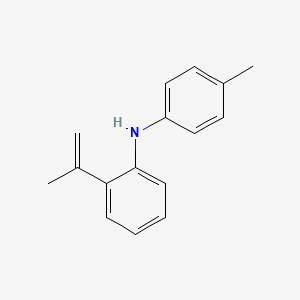
Urea, N-heptyl-N'-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-heptyl-N’-(2-phenylethyl)-: is a derivative of urea, a compound widely recognized for its diverse chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N-heptyl-N’-(2-phenylethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of heptylamine and 2-phenylethylamine with an isocyanate or carbamoyl chloride can yield the desired urea derivative .
Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene to generate the necessary isocyanates or carbamoyl chlorides from the corresponding amines. this method is not environmentally friendly due to the toxicity of phosgene. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more sustainable and safer approach .
化学反応の分析
Types of Reactions: Urea, N-heptyl-N’-(2-phenylethyl)-, like other N-substituted ureas, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea oxides.
Reduction: Reduction reactions can convert the urea derivative into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or other amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea oxides, while reduction can produce amines.
科学的研究の応用
Chemistry: In chemistry, Urea, N-heptyl-N’-(2-phenylethyl)- serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of urea derivatives with biological molecules. It may also serve as a precursor for the development of pharmaceuticals with specific biological activities .
Industry: Industrially, Urea, N-heptyl-N’-(2-phenylethyl)- can be employed in the production of agrochemicals, polymers, and other materials. Its properties make it suitable for use in formulations that require specific chemical and physical characteristics .
作用機序
The mechanism of action of Urea, N-heptyl-N’-(2-phenylethyl)- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
類似化合物との比較
- Urea, N-heptyl-N’-(2,4,5-trichlorophenyl)-
- Urea, N-heptyl-N’-(3-trifluoromethylphenyl)-
Comparison: Compared to other similar compounds, Urea, N-heptyl-N’-(2-phenylethyl)- is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s hydrophobicity and influence its interactions with biological molecules, making it suitable for specific applications where other derivatives may not be as effective .
特性
CAS番号 |
828283-12-1 |
|---|---|
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC名 |
1-heptyl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C16H26N2O/c1-2-3-4-5-9-13-17-16(19)18-14-12-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3,(H2,17,18,19) |
InChIキー |
XGNWAXBIYZTHHA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC(=O)NCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)






![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
